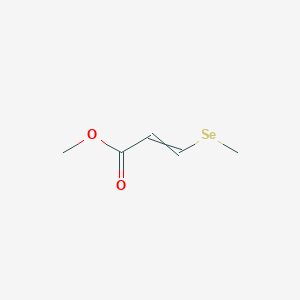

Methyl 3-(methylselanyl)prop-2-enoate

Description

Significance of Organoselenium Compounds in Contemporary Organic Synthesis

Organoselenium compounds have emerged as indispensable tools in modern organic synthesis due to their unique reactivity, which is often distinct from their sulfur and oxygen congeners. rsc.orgst-andrews.ac.uk The utility of these compounds stems from several key properties of the selenium atom, including its moderate electronegativity, large atomic radius, and the ability of its lone pair of electrons to participate in various chemical transformations. These characteristics make organoselenium reagents valuable as nucleophiles, electrophiles, and radical precursors. st-andrews.ac.uk

One of the most notable applications of organoselenium chemistry is in the introduction of functional groups and the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net For instance, selenoxides, derived from the oxidation of selenides, readily undergo syn-elimination to afford alkenes, a reaction that has been widely exploited in the synthesis of natural products and other complex molecules. Furthermore, the selenyl group can act as a temporary protecting group or be transformed into other functionalities, adding to the synthetic versatility of these compounds. The biocompatibility of certain organoselenium compounds has also opened avenues in medicinal chemistry, with some derivatives exhibiting promising antioxidant and anticancer properties. researchgate.net

Overview of α,β-Unsaturated Esters as Synthons and Michael Acceptors

α,β-Unsaturated esters are a cornerstone of organic synthesis, primarily due to the electrophilic nature of the β-carbon atom. This reactivity arises from the conjugation of the carbon-carbon double bond with the carbonyl group of the ester, which polarizes the π-system and renders the β-position susceptible to nucleophilic attack. This characteristic makes them excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles, including enolates, amines, and thiols. researchgate.netgoogle.com

The Michael addition is a powerful C-C bond-forming reaction that allows for the construction of more complex molecular frameworks. nih.gov The general reactivity of α,β-unsaturated esters is summarized in the table below.

| Nucleophile Type | Product of Michael Addition | Significance |

| Enolates | 1,5-Dicarbonyl compounds | Key intermediates in Robinson annulation and other cyclization reactions. |

| Amines | β-Amino esters | Precursors to β-amino acids and various nitrogen-containing heterocycles. |

| Thiols | β-Thio esters | Important in biological systems and for the synthesis of sulfur-containing molecules. |

| Organocuprates | β-Alkylated esters | Efficient method for the introduction of alkyl and aryl groups at the β-position. |

Beyond their role as Michael acceptors, α,β-unsaturated esters can also participate in a variety of other transformations, including Diels-Alder reactions, epoxidations, and dihydroxylations, making them highly versatile synthetic intermediates. nih.gov

Positioning of Selenated α,β-Unsaturated Esters within the Field of Chemical Research

The incorporation of a selenium moiety into the structure of an α,β-unsaturated ester, as in Methyl 3-(methylselanyl)prop-2-enoate, introduces a fascinating interplay of reactivity. These selenated synthons retain the inherent electrophilicity of the α,β-unsaturated system while also benefiting from the unique properties of the organoselenium group.

Research in this area has explored the synthesis and reactivity of these bifunctional molecules. For example, the selenium atom can influence the stereochemical outcome of reactions at the double bond. Furthermore, the selenyl group can be a site for further functionalization. Oxidation of the selenium to a selenoxide, for instance, can be followed by elimination to regenerate a double bond in a different position or to introduce other functional groups. The presence of the selenium atom also opens up possibilities for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Contextualizing this compound within Prop-2-enoate Analogues

This compound belongs to the broader class of prop-2-enoate esters. The parent compound, methyl prop-2-enoate (methyl acrylate), is a widely used monomer in polymer production. The introduction of a substituent at the 3-position significantly alters the chemical properties and potential applications of the molecule. A comparison with other 3-substituted prop-2-enoate analogues highlights the unique features of the methylselanyl derivative.

| Compound Name | 3-Substituent | Key Features and Applications |

| Methyl prop-2-enoate | -H | Monomer for polymers (e.g., poly(methyl acrylate)). |

| Methyl crotonate (Methyl but-2-enoate) | -CH₃ | Used in the synthesis of pharmaceuticals and agrochemicals. |

| Methyl cinnamate | -C₆H₅ | Found in essential oils; used in the fragrance and flavor industry. |

| This compound | -SeCH₃ | Combines the reactivity of an α,β-unsaturated ester with the synthetic utility of an organoselenium compound. |

| Methyl 3-aminocrotonate | -NH₂ | A versatile intermediate in the synthesis of heterocyclic compounds. |

| Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate | -N(CH₃)₂ and -CN at C2 | Used in the synthesis of various organic derivatives and bioactive natural products. |

The methylselanyl group imparts a unique set of properties that distinguish this compound from its analogues. The presence of the selenium atom, with its potential for oxidation, elimination, and metal-catalyzed reactions, provides a rich platform for further chemical exploration and the development of novel synthetic methodologies.

Properties

CAS No. |

104828-98-0 |

|---|---|

Molecular Formula |

C5H8O2Se |

Molecular Weight |

179.09 g/mol |

IUPAC Name |

methyl 3-methylselanylprop-2-enoate |

InChI |

InChI=1S/C5H8O2Se/c1-7-5(6)3-4-8-2/h3-4H,1-2H3 |

InChI Key |

WMDNGAORHGXIDA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C[Se]C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Methylselanyl Prop 2 Enoate and Analogues

General Approaches to Selenated α,β-Unsaturated Esters

The creation of selenated α,β-unsaturated esters can be broadly categorized into two main approaches. The first involves building the unsaturated ester framework with the selenium moiety already in place on one of the precursors. The second approach involves first constructing the α,β-unsaturated ester and then introducing the selenium-containing group.

Knoevenagel Condensation Strategies for α-Seleno-α,β-Unsaturated Esters

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds, typically by reacting an active methylene (B1212753) compound with an aldehyde or ketone. For the synthesis of α-seleno-α,β-unsaturated esters, this strategy involves the condensation of an α-selenoacetate ester with an aldehyde. While direct examples for the synthesis of α-methylselanyl derivatives via this method are not extensively documented in readily available literature, the synthesis of α-phenylselanyl analogues provides a well-established precedent. This reaction involves the condensation of ethyl phenylselenoacetate with various aldehydes.

A variety of catalysts have been employed to facilitate the Knoevenagel condensation. Traditionally, weak bases like primary and secondary amines (e.g., piperidine) and their salts are used. However, advancements have led to the use of solid-supported catalysts which offer advantages such as easier separation and recycling. One effective system for the synthesis of α-phenylseleno-α,β-unsaturated esters is potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3). This solid-supported catalyst efficiently promotes the condensation of ethyl phenylselenoacetate with aldehydes at room temperature. Another catalytic system reported for Knoevenagel condensations involves selenium dioxide supported on zirconia (SeO2/ZrO2), which has been shown to be effective in water and under solvent-free conditions, highlighting a move towards more environmentally benign methodologies.

A simple, clean, and efficient method has been developed for the synthesis of α-phenylseleno-α,β-unsaturated esters through a one-pot reaction of aldehydes with ethyl(phenylseleno)acetate in the presence of KF/Al2O3.

Table 1: Knoevenagel Condensation of Ethyl Phenylselenoacetate with Aldehydes using KF/Al2O3 Data derived from studies on analogous phenylseleno compounds.

| Aldehyde | Product | Yield (%) | Z:E Ratio |

| 2-Furfuraldehyde | Ethyl 2-(phenylselanyl)-3-(furan-2-yl)acrylate | 40 | 63:37 |

| Benzaldehyde | Ethyl 2-(phenylselanyl)-3-phenylacrylate | 39 | 55:45 |

Solvent-Free Conditions in α-Seleno-α,β-Unsaturated Ester Synthesis

A significant advancement in green chemistry is the development of solvent-free reaction conditions. The Knoevenagel condensation for preparing α-phenylseleno-α,β-unsaturated esters has been successfully performed without any solvent, using the KF/Al2O3 catalyst system. In this procedure, a mixture of the aldehyde, ethyl phenylselenoacetate, and the solid catalyst is stirred at room temperature. This approach is atom-economic, reduces waste by eliminating the need for organic solvents, and simplifies the work-up procedure, as the catalyst can be simply filtered off. This solvent-free method provides a cleaner and more efficient route to these valuable synthetic intermediates.

Introduction of the Methylselanyl Moiety onto Unsaturated Ester Frameworks

An alternative strategy involves the direct introduction of a methylselanyl group onto an alkyne precursor, such as methyl propiolate. This can be achieved through either radical-mediated or nucleophilic addition pathways.

The free-radical addition of selenium-containing reagents to alkynes is a well-established method for preparing vinyl selenides. For the synthesis of Methyl 3-(methylselanyl)prop-2-enoate, the radical addition of dimethyl diselenide to methyl propiolate is a direct approach. This reaction can be initiated thermally or photochemically, leading to the homolytic cleavage of the Se-Se bond to generate the methylselanyl radical (MeSe•). This radical then adds to the triple bond of methyl propiolate. The resulting vinyl radical subsequently abstracts a selenium atom from another molecule of dimethyl diselenide to yield the final product and propagate the radical chain. This method typically results in the formation of both (E) and (Z) isomers.

Research by Back and Krishna demonstrated the free-radical addition of various diselenides to methyl propiolate. The photolysis of dimethyl diselenide in the presence of methyl propiolate afforded a mixture of the (E) and (Z) isomers of this compound.

Table 2: Free-Radical Addition of Dimethyl Diselenide to Methyl Propiolate Data derived from the study by Back and Krishna (1988).

| Reagents | Conditions | Product | Yield (%) | (E):(Z) Ratio |

| Dimethyl diselenide, Methyl propiolate | Photolysis (Pyrex filter) | This compound | 72 | 1.0 : 2.3 |

Addition of Methylselenol or its Equivalents

The conjugate addition of nucleophiles to activated alkynes like methyl propiolate is a fundamental reaction in organic synthesis. The nucleophilic addition of methylselenol (CH3SeH) or its corresponding selenolate anion (CH3Se⁻) to methyl propiolate provides a direct route to this compound. This reaction is analogous to the well-documented thiol-yne Michael addition.

The reaction is typically base-catalyzed, where a base deprotonates the methylselenol to form the more nucleophilic methylselenolate anion. This anion then attacks the β-carbon of the electron-deficient alkyne in a Michael-type fashion. The resulting vinyl anion is subsequently protonated by the solvent or by another molecule of methylselenol to give the vinyl selenide (B1212193) product. The stereochemical outcome of this addition (syn or anti) can often be controlled by the reaction conditions, such as the choice of solvent and catalyst, generally favoring the (E)-isomer resulting from anti-addition.

While specific examples detailing the base-catalyzed addition of methylselenol to methyl propiolate are sparse, the high nucleophilicity of selenolates and the high electrophilicity of methyl propiolate strongly support the feasibility of this transformation. The principles established for thiol-yne additions suggest that this would be an efficient method, likely proceeding under mild conditions to yield the desired β-selenoacrylate.

Substitution Reactions involving Methylselenolate

The generation of this compound can be efficiently achieved through nucleophilic reactions involving the methylselenolate anion (CH₃Se⁻). This potent nucleophile can be prepared in situ from precursors like dimethyl diselenide (CH₃SeSeCH₃) via reduction with agents such as sodium borohydride. Once formed, the methylselenolate anion can be employed in two primary strategies: nucleophilic substitution or conjugate addition.

In the first approach, a suitable substrate such as Methyl 3-haloprop-2-enoate (e.g., methyl 3-bromoprop-2-enoate) undergoes a nucleophilic substitution reaction. The halide atom, a good leaving group, is displaced by the methylselenolate anion to furnish the desired product. The stereochemistry of the resulting double bond in this process is largely dependent on the geometry of the starting halo-ester.

The second, and more common, approach is the conjugate addition (or Michael addition) of the methylselenolate anion to an activated alkyne, namely methyl propiolate. Selenium-centered nucleophiles are known to add to acetylenic compounds in a highly stereoselective anti-fashion. This process typically yields the (Z)-isomer of this compound with high fidelity. The reaction is driven by the formation of a stable vinyl anion intermediate which is subsequently protonated during workup.

| Precursor | Reagent | Key Feature | Typical Product Isomer |

| Methyl propiolate | Sodium methylselenolate | Nucleophilic conjugate addition | (Z)-isomer |

| Methyl (E)-3-bromoprop-2-enoate | Sodium methylselenolate | Nucleophilic substitution | (E)-isomer |

| Methyl (Z)-3-bromoprop-2-enoate | Sodium methylselenolate | Nucleophilic substitution | (Z)-isomer |

Asymmetric Synthesis of Chiral Organoselenium α,β-Unsaturated Esters

The introduction of chirality into organoselenium compounds is of significant interest, and several strategies have been developed to achieve asymmetric synthesis of α,β-unsaturated esters bearing a selenium moiety at the β-position. These methods rely on the use of chiral catalysts or auxiliaries to control the facial selectivity of the selenium addition.

Organocatalytic Enantioselective Selenylation

Asymmetric organocatalysis provides a powerful metal-free approach for the enantioselective synthesis of chiral organoselenium compounds. In the context of β-seleno α,β-unsaturated esters, this is typically achieved through an asymmetric conjugate addition reaction. A prochiral substrate, such as methyl propiolate, can react with a selenium nucleophile in the presence of a chiral organocatalyst.

Cinchona alkaloids and their derivatives, as well as chiral diarylprolinol silyl (B83357) ethers, have proven effective in catalyzing the conjugate addition of nucleophiles to α,β-unsaturated systems. The mechanism involves the activation of the selenium nucleophile or the electrophilic substrate through non-covalent interactions (e.g., hydrogen bonding) with the catalyst. This association creates a chiral environment that directs the nucleophile to attack one of the two enantiotopic faces of the substrate, leading to an enantioenriched product. For instance, the reaction of methylselenol with methyl propiolate catalyzed by a chiral amine or thiourea (B124793) derivative can afford the chiral β-selenoenoate with significant enantiomeric excess (ee).

Asymmetric Hydroselenation Methodologies

Asymmetric hydroselenation involves the direct addition of a Se-H bond across a carbon-carbon multiple bond, catalyzed by a chiral transition metal complex. The hydroselenation of alkynes, such as methyl propiolate, with a selenium pronucleophile like methylselenol (CH₃SeH) is a direct and atom-economical route to vinyl selenides.

Chiral complexes of rhodium and palladium have been successfully employed for this transformation. For example, a catalyst system comprising a rhodium(I) precursor and a chiral phosphine (B1218219) ligand (e.g., (S)-BINAP) can catalyze the addition of the selenol to the alkyne. The chiral ligand environment around the metal center dictates the stereochemical outcome, leading to the formation of one enantiomer in excess. These reactions often exhibit high levels of regio-, diastereo- (E/Z), and enantioselectivity. mdpi.org

Chiral Auxiliary-Mediated Synthesis

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.

For the synthesis of a chiral analogue of this compound, acrylic acid can be first esterified with a chiral alcohol (e.g., (-)-8-phenylmenthol) or converted to an amide using a chiral amine, such as an Evans' oxazolidinone auxiliary. nih.gov The resulting chiral α,β-unsaturated ester or imide then undergoes a diastereoselective conjugate addition with a nucleophile like sodium methylselenolate. The bulky chiral auxiliary effectively shields one face of the molecule, forcing the incoming nucleophile to attack from the less sterically hindered face. This results in the formation of one diastereomer in high excess. Subsequent cleavage of the auxiliary group, for example by hydrolysis or reduction, releases the enantiomerically enriched β-seleno acid, which can then be esterified to give the final methyl ester product.

| Auxiliary Type | Substrate | Nucleophile | Stereocontrol Mechanism |

| Evans' Oxazolidinone | N-Acryloyl oxazolidinone | CH₃SeNa | Steric shielding by auxiliary substituents |

| (-)-8-Phenylmenthol | (-)-8-Phenylmenthyl acrylate (B77674) | CH₃SeNa | Steric shielding by phenylmenthol group |

Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis offers highly efficient and selective methods for the formation of carbon-selenium bonds. Palladium and copper catalysts are particularly prominent in the synthesis of vinyl selenides like this compound.

Palladium-catalyzed reactions, such as the hydroselenation of methyl propiolate, are highly effective. Drawing analogy from well-established hydrosulfonation reactions, a catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) can facilitate the regio- and stereoselective addition of methylselenol across the triple bond. nycu.edu.twnycu.edu.tw These reactions often proceed with high selectivity to afford the (Z)-isomer.

Copper catalysis is also widely used for C-Se bond formation. Copper(I) catalysts, in conjunction with chiral ligands, can mediate the asymmetric conjugate addition of selenols to α,β-unsaturated systems. For example, a Cu(I) complex with a chiral bisoxazoline (BOX) or phosphine ligand can catalyze the reaction between methylselenol and methyl acrylate to produce the chiral product in high yield and enantioselectivity. This methodology is analogous to the successful copper-catalyzed asymmetric selenylation of α,β-unsaturated thioamides. nih.gov

| Metal Catalyst | Ligand (Example) | Reaction Type | Substrates | Selectivity |

| Pd(OAc)₂ | (none or phosphine) | Hydroselenation | CH₃SeH + Methyl propiolate | High Regio- and Stereoselectivity |

| Cu(I) salts | Chiral Bisoxazoline | Conjugate Addition | CH₃SeH + Methyl acrylate | High Enantioselectivity |

Stereochemical Control in the Synthesis of this compound

Achieving stereochemical control is a central challenge in the synthesis of this compound, encompassing both the diastereoselectivity (E/Z geometry) of the double bond and, where applicable, the enantioselectivity of a chiral center.

E/Z Diastereoselectivity: The geometry of the double bond is most commonly controlled by the choice of reaction mechanism when starting from an alkyne precursor like methyl propiolate.

Z-Isomer: The nucleophilic conjugate addition of a selenolate anion (CH₃Se⁻) proceeds via a stereospecific anti-addition pathway, leading almost exclusively to the (Z)-isomer. Many palladium-catalyzed hydroselenation reactions also favor the formation of the (Z)-product through a syn-addition of the Pd-H and Pd-SeR species across the alkyne, followed by reductive elimination.

E-Isomer: Synthesis of the (E)-isomer is often achieved through radical addition mechanisms or specific metal-catalyzed reactions that proceed via syn-addition pathways. Electrophilic addition of selenium dihalides to alkynes, for instance, typically occurs with anti-stereoselectivity, yielding (E)-dihalovinyl compounds which could be further elaborated. Alternatively, starting with a stereochemically pure (E)-β-haloacrylate and performing a nucleophilic substitution with methylselenolate can preserve the double bond geometry.

Enantioselectivity: When a chiral center is introduced, for example by creating a chiral β-carbon, enantiocontrol is achieved using the asymmetric strategies outlined previously:

Chiral Catalysts: Organocatalysts or chiral transition metal complexes create a chiral environment that differentiates between the two faces of the prochiral substrate, leading to one enantiomer being preferentially formed.

Chiral Auxiliaries: A covalently attached chiral group directs the addition of the selenium nucleophile to one diastereotopic face of the molecule. The high diastereoselectivity achieved is then translated into high enantiopurity upon removal of the auxiliary.

The choice of synthetic method therefore allows for precise control over the final stereochemical structure of the target molecule, enabling access to specific isomers as required.

Factors Influencing (E)/(Z) Stereoselectivity

The stereochemical outcome of the synthesis of vinylic selenides, including unsaturated esters, is highly dependent on the chosen synthetic route and reaction conditions. The addition of selenium-containing reagents to alkynes is a primary method for generating these structures, where the mechanism of addition dictates the final geometry of the double bond.

Key factors that influence the (E)/(Z) selectivity include:

Reaction Mechanism : The addition of organoselenium compounds to alkynes can proceed through different mechanisms. For instance, the nucleophilic addition of selenols (R-SeH) to terminal alkynes often shows a preference for the (Z)-isomer, particularly after longer reaction times. tandfonline.com Conversely, methods involving hydrozirconation of 1-alkynes followed by trapping with diaryl diselenides reliably produce the (E)-vinylic selenides. tandfonline.comtandfonline.com Similarly, the addition of selenium dihalides to mono-substituted acetylenes typically proceeds via an anti-addition, resulting in (E)-stereochemistry. nih.gov

Selenium Reagent : The nature of the selenium electrophile or nucleophile is critical. The reaction of selenium dihalides with acetylene (B1199291) stereoselectively affords (E,E)-bis(2-halovinyl) selenides. mdpi.com In contrast, a practical approach for (Z)-vinyl selenides involves the reaction of sodium selenide with organic halides and subsequent addition to alkynes. researchgate.net

Substrate Structure : The steric and electronic properties of the alkyne substrate influence the approach of the selenium reagent. Steric hindrance can favor the formation of the less hindered (E)-isomer. Alkyl group branching alpha to the double bond has been shown to have a significant effect on the stereochemical outcome of selenenylation reactions. beilstein-journals.orgnih.gov

Reaction Conditions : Temperature and solvent can also play a role. For example, temperature changes can affect the stability of reaction intermediates, thereby influencing the final product ratio. beilstein-journals.orgnih.gov

Table 1: Influence of Synthetic Method on (E)/(Z) Stereoselectivity of Vinylic Selenides

| Synthetic Method | Typical Substrate | Predominant Isomer | Reference |

|---|---|---|---|

| Nucleophilic addition of selenol | Terminal Alkyne | (Z) | tandfonline.com |

| Hydrozirconation followed by reaction with diselenide | 1-Alkyne | (E) | tandfonline.comtandfonline.com |

| Addition of Selenium Dihalides (SeBr₂, SeCl₂) | Mono-substituted Acetylene | (E) (anti-addition) | nih.gov |

| Reaction of Sodium Selenide/Organic Halide with Alkyne | Terminal Alkyne | (Z) | researchgate.net |

Diastereoselective Synthetic Strategies

When a substrate already contains one or more stereocenters, the introduction of a selenium-containing moiety can lead to the formation of diastereomers. Diastereoselective strategies aim to control the configuration of the newly formed stereocenter relative to the existing ones. This is often achieved by exploiting the steric and electronic properties of the chiral substrate or by using chiral auxiliaries.

A notable strategy involves the 1,4-conjugate addition of selenium nucleophiles to chiral bicyclic dehydroalanine (B155165) (Dha) derivatives. In a study by Peregrina and coworkers, the addition of various Se-nucleophiles, generated in situ from diselenides, to these chiral substrates resulted in the formation of a single diastereomer. This complete diastereoselectivity is controlled by the rigid bicyclic structure of the starting material, which directs the incoming nucleophile to a specific face of the molecule. nih.gov

Another approach is the diastereoselective synthesis of functionalized δ-lactones, where silyl-cupration of dimethyl-2-alkylidene glutarates is a key step. The subsequent transformation of the phenyldimethylsilyl group into a hydroxyl group proceeds with retention of stereochemistry, allowing for the stereocontrolled synthesis of β-hydroxycarbonyl compounds, which can be analogues of selenated esters. The level of diastereocontrol in these reactions is often dependent on the steric bulk of substituents on the starting material. researchgate.net The use of chiral auxiliaries, such as Ellman's imine or Oppolzer's sultam, has also proven effective in the diastereo-controlled synthesis of complex molecules, a principle that can be extended to the synthesis of chiral selenated compounds. rsc.org

Table 2: Examples of Diastereoselective Reactions in Organoselenium Chemistry

| Reaction Type | Chiral Influence | Key Feature | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Se-Michael Addition | Chiral bicyclic dehydroalanine substrate | Substrate-controlled facial selectivity | Complete (single diastereomer) | nih.gov |

| Enantioselective CF₃S Aminocyclization | Bifunctional chiral selenide catalyst | Catalyst-controlled cyclization | High (up to >99:1 dr) | nih.gov |

| Synthesis of Fluoroalkene Dipeptide Isosteres | Chiral auxiliaries (Ellman's imine, Oppolzer's sultam) | Auxiliary-controlled construction of stereocenters | High | rsc.org |

Enantioselective Formation of Related Chiral Selenated Esters

The synthesis of non-racemic, chiral organoselenium compounds represents a significant challenge in organic chemistry. researchgate.netnih.gov Enantioselective methods typically fall into three main categories: substrate-controlled, chiral auxiliary/ligand-controlled, and chiral catalyst-controlled reactions. nih.gov The development of chiral electrophilic selenium catalysts has been a particular focus, aiming to achieve high enantioselectivity with a broad range of substrates under mild conditions. organic-chemistry.orgnih.gov

A landmark achievement in this area is the development of a chiral electrophilic selenium catalyst based on a rigid indanol scaffold by Maruoka and colleagues. organic-chemistry.org This catalyst system efficiently converts β,γ-unsaturated carboxylic acids into enantioenriched γ-butenolides, which are cyclic selenated esters, with excellent enantioselectivity (up to 97% ee). organic-chemistry.org The success of this catalyst is attributed to its rigid structure, which creates a well-defined chiral environment around the selenium atom, overcoming the limitations of previous catalysts that often required cryogenic temperatures and had limited substrate scope. organic-chemistry.org The reaction proceeds via an intramolecular oxidative cyclization, utilizing N-Fluorobenzenesulfonimide (NFSI) as the oxidant. organic-chemistry.org

This work represents a significant advance, demonstrating that a well-designed chiral selenium catalyst can mediate highly enantioselective transformations at ambient temperatures. organic-chemistry.org The versatility of the resulting γ-butenolides as synthetic intermediates further highlights the importance of this methodology. organic-chemistry.org Other approaches to enantioselective synthesis include the use of chiral bifunctional catalysts, such as those combining a thiourea and an N-heterocyclic carbene (NHC) moiety, for Se-Michael conjugate additions, achieving excellent yields and enantioselectivities (up to 99% ee). nih.gov

Table 3: Enantioselective Selenolactonization using an Indanol-Based Chiral Catalyst

| Substrate | Catalyst | Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| β,γ-Unsaturated Carboxylic Acids | Chiral Indanol-Diselenide | NFSI (oxidant), CaCO₃, CH₂Cl₂, rt, 2h | γ-Butenolides | Good to Excellent | Up to 97% | organic-chemistry.org |

Reactivity and Mechanistic Aspects of Methyl 3 Methylselanyl Prop 2 Enoate

Reactivity of the α,β-Unsaturated Ester Motif

The carbon-carbon double bond in methyl 3-(methylselanyl)prop-2-enoate is activated by the adjacent electron-withdrawing methyl ester group, rendering it susceptible to attack by nucleophiles and participation in various cycloaddition and rearrangement reactions.

The α,β-unsaturated ester system in this compound is a classic Michael acceptor. Nucleophiles can add to the β-carbon, leading to the formation of a new carbon-heteroatom or carbon-carbon bond. This conjugate addition is a powerful tool for carbon chain extension and the introduction of diverse functionalities. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous systems like α,β-unsaturated selenoesters and methyl acrylate (B77674).

The mechanism of the Michael addition involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system, which is polarized by the electron-withdrawing ester group. This attack forms a resonance-stabilized enolate intermediate, which is then protonated to yield the final 1,4-adduct.

A variety of nucleophiles are known to participate in Michael additions with similar α,β-unsaturated systems. For instance, amines and thiols readily add to methyl acrylate, a close structural analog of the target molecule. nih.govrsc.orgresearchgate.netsemanticscholar.org It is anticipated that this compound would react similarly with a range of soft nucleophiles.

Furthermore, the oxidized counterpart, vinyl selenones, are known to be excellent Michael acceptors, readily reacting with nucleophiles and subsequently allowing for the displacement of the selenonyl group. nih.gov This suggests that the reactivity of the α,β-unsaturated system in this compound can be further tuned by manipulating the oxidation state of the selenium atom.

| Nucleophile | Catalyst/Conditions | Product Type | Analogous Substrate | Reference |

|---|---|---|---|---|

| Amines | Microwave irradiation | β-Amino ester | Methyl acrylate | nih.gov |

| Thiols | Amine or phosphine (B1218219) catalysts | β-Thioether ester | (Meth)acrylates | rsc.orgsemanticscholar.org |

| Active Methylene (B1212753) Compounds | Base | 1,5-Dicarbonyl compound | Vinyl selenones | nih.gov |

The electron-deficient double bond of this compound makes it a competent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In these reactions, it can react with a conjugated diene to form a six-membered ring, a common structural motif in many natural products and pharmaceuticals. The stereochemistry and regioselectivity of the Diels-Alder reaction are influenced by both electronic and steric factors.

While specific Diels-Alder reactions involving this compound are not widely reported, its reactivity can be benchmarked against that of methyl acrylate, a well-studied dienophile. The reaction of methyl acrylate with various dienes, such as isoprene (B109036) and myrcene, has been shown to proceed efficiently, often with the use of a Lewis acid catalyst to enhance the reactivity of the dienophile. nih.govresearchgate.netmdpi.comrsc.org The presence of the methylselanyl group may influence the stereoselectivity and regioselectivity of the cycloaddition.

| Diene | Dienophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Isoprene | Methyl acrylate | Zeolites | Methyl 4-methylcyclohex-3-enecarboxylate | mdpi.com |

| Myrcene | Acrylic acid | Thermal (100-160 °C) | Mixture of 3- and 4-substituted cyclohexene (B86901) carboxylic acids | nih.gov |

| Cyclopentadiene | Methyl acrylate | AlCl₃ | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | researchgate.net |

Olefin metathesis is a powerful synthetic methodology for the formation of new carbon-carbon double bonds. harvard.edu this compound can potentially participate in cross-metathesis reactions with other olefins, catalyzed by transition metal complexes, most notably those based on ruthenium. The success of such reactions depends on the compatibility of the catalyst with the selenium-containing substrate.

Recent studies have shown that ruthenium complexes bearing selenoether ligands can be effective catalysts for olefin metathesis, including cross-metathesis with methyl acrylate. nih.govacs.orgresearchgate.netchemrxiv.org This indicates that the presence of a selenium atom in the substrate is not necessarily detrimental to the catalytic cycle and can even influence the stability and reactivity of the catalyst. The enoate functionality in the target molecule is also known to direct some asymmetric olefin metathesis reactions.

The general mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate from the reaction of the olefin with the metal carbene catalyst. This intermediate can then undergo a retro [2+2] cycloaddition to release a new olefin and regenerate a metal carbene, thus propagating the catalytic cycle.

Transformations Involving the Methylselanyl Group

The methylselanyl group offers another handle for chemical modification, allowing for transformations at the selenium atom itself or for its use as a leaving group in substitution and elimination reactions.

The selenium atom in the methylselanyl group is nucleophilic and can react with various electrophiles. wiley-vch.denih.gov This reactivity allows for the introduction of a wide range of functional groups at the selenium center. For instance, treatment with oxidizing agents can convert the selenide (B1212193) to a selenoxide or a selenone, which have distinct and useful reactivity profiles.

Furthermore, the selenium atom can be attacked by electrophilic reagents such as selenenyl halides, leading to the formation of a seleniranium ion intermediate across the double bond. thieme-connect.denih.govcardiff.ac.uk This intermediate can then be trapped by a nucleophile to afford a 1,2-difunctionalized product. The regioselectivity of this process is governed by the electronic and steric properties of the substrate and the attacking nucleophile.

The methylselanyl group itself is generally not a good leaving group in nucleophilic substitution reactions on a vinylic carbon. However, its reactivity can be significantly enhanced by oxidation. Conversion of the selenide to the corresponding selenone dramatically increases the leaving group ability of the selenium moiety. Vinyl selenones are known to undergo nucleophilic substitution and elimination reactions, providing a pathway to a variety of functionalized alkenes. nih.govsemanticscholar.org

The mechanism for nucleophilic vinylic substitution on a vinyl selenone can proceed through an addition-elimination pathway, where the nucleophile first adds to the β-carbon (a Michael addition) to form an enolate intermediate. Subsequent elimination of the selenonyl group regenerates the double bond and yields the substituted product.

Alternatively, the methyl group attached to the selenium can be the site of nucleophilic attack. Dealkylation of vinyl alkyl selenides by nucleophiles can lead to the formation of vinyl selenide anions, which are useful nucleophilic species in their own right. epa.gov

Oxidative Transformations of the Organoselenium Center

The selenium atom in this compound is susceptible to oxidation, a common reactivity pattern for organoselenium compounds. This transformation typically involves the conversion of the divalent selenide to higher oxidation states, namely the corresponding selenoxide and selenone. These oxidative processes significantly alter the electronic properties and reactivity of the molecule, turning the selenium moiety from a poor leaving group into a highly effective one, which is pivotal for subsequent reactions.

Common oxidants employed for these transformations include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone). The reaction conditions can be tuned to selectively yield either the selenoxide or the selenone.

Formation of Selenoxide: Mild oxidation, often carried out at low temperatures, typically yields the corresponding selenoxide. This intermediate is often not isolated and is used in situ for syn-elimination reactions to form α,β-unsaturated carbonyl compounds, a process known as selenoxide elimination. However, in the case of vinyl selenides, this elimination is not possible. The resulting vinyl selenoxide is a reactive intermediate for other transformations.

Formation of Selenone: The use of stronger oxidizing agents or an excess of the oxidant leads to the formation of the vinyl selenone. mdpi.com Vinyl selenones are powerful Michael acceptors, significantly more reactive than their selenide precursors due to the strong electron-withdrawing nature of the selenonyl group (−SeO₂Me). nih.gov This enhanced electrophilicity at the β-carbon makes them valuable substrates for a variety of conjugate addition reactions.

The oxidation of related vinyl selenides to vinyl selenones using Oxone in water has been reported as an efficient and environmentally friendly method. mdpi.com Density functional theory (DFT) studies on the oxidation of similar organoselenium compounds like dimethylselenide have shown that solvent participation, particularly through proton exchange networks, can significantly lower the activation barriers for oxidation by peroxides. nih.gov

Table 1: Oxidizing Agents for Organoselenium Compounds

| Oxidant | Product | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Selenoxide/Selenone | Varies with stoichiometry and temperature |

| m-CPBA | Selenoxide/Selenone | CH₂Cl₂, low to ambient temperature |

| Oxone | Selenone | Water, ambient temperature mdpi.com |

Radical Reactions Initiated or Propagated by the Methylselanyl Group

The methylselanyl group can participate in radical reactions, although this is a less common reaction pathway compared to its ionic transformations. The carbon-selenium bond is weaker than a carbon-carbon or carbon-sulfur bond, allowing for homolytic cleavage under specific conditions, such as thermolysis or photolysis, to generate a methylselanyl radical (MeSe•) and a vinylic radical.

In the context of polymer chemistry, radical polymerization involves initiation, propagation, and termination steps. wikipedia.org An initiator molecule, often an azo compound like AIBN or a peroxide, decomposes to form radicals. fujifilm.com These initiator radicals then add to a monomer to start the polymer chain. wikipedia.org While this compound could potentially act as a monomer in radical polymerization, the role of the methylselanyl group is more likely to be in chain transfer processes.

A key feature of radical reactions is the chain reaction mechanism. libretexts.org In a process like dehalogenation using tributyltin hydride, a tributyltin radical propagates the chain. libretexts.org Similarly, the methylselanyl radical (MeSe•) could, in principle, initiate radical cascades or act as a chain transfer agent. The reaction would proceed via the following general steps:

Initiation: Formation of an initial radical, either from an external initiator or by cleavage of the C-Se bond.

Propagation: The radical species reacts with another molecule to form a new bond and a new radical, which continues the chain. For example, a radical could add across the double bond of the prop-2-enoate system. The regioselectivity of such an addition would typically favor the formation of the more stable radical intermediate. youtube.com

Termination: Two radical species combine to form a stable, non-radical product, terminating the chain reaction.

While specific, well-documented examples of radical reactions initiated directly by the methylselanyl group in this compound are not abundant in the literature, the known behavior of organoselenium compounds suggests this potential reactivity. The toxicity of some organoselenium compounds has been linked to their ability to generate reactive oxygen species and interact with thiol-containing enzymes, processes that can involve radical intermediates. nih.gov

Formation of Heterocyclic Systems

Cyclization Reactions Leading to Pyranone Derivatives

The direct cyclization of this compound to form pyranone derivatives is not a prominently reported transformation. However, synthetic strategies for pyranones often involve the cyclization of functionalized precursors. For instance, ruthenium-catalyzed three-component cascade reactions of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) have been developed for pyranone synthesis. organic-chemistry.orgresearchgate.net This proceeds through a butenolide intermediate. organic-chemistry.org

A hypothetical pathway for converting this compound into a pyranone could involve its transformation into a suitable precursor. For example, if the methylselanyl group were replaced by a nucleophilic carbon, it could potentially undergo a conjugate addition to another activated carbonyl compound, followed by intramolecular cyclization and dehydration to yield a pyranone ring. The high reactivity of related α-ketoesters as dienophiles in Diels-Alder reactions to form complex cyclic systems also suggests potential routes if the substrate were appropriately modified. dtu.dk

Annulation Strategies for Nitrogen-Containing Heterocycles (by analogy to related systems)

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, given their prevalence in pharmaceuticals and natural products. frontiersin.orgrsc.org While direct annulation with this compound is not extensively documented, its oxidized derivative, the corresponding vinyl selenone, serves as an excellent precursor for such transformations. nih.gov

The strong electron-withdrawing character of the selenonyl group makes the vinyl selenone a highly reactive Michael acceptor. This reactivity can be harnessed in domino processes with nitrogen-based nucleophiles to construct various heterocyclic systems. nih.gov

Synthesis of Piperazines and Morpholines: Enantiopure 1,4-dioxanes, morpholines, and piperazines have been synthesized from the reaction of chiral 1,2-diols, amino alcohols, and diamines with vinyl selenones. mdpi.com The reaction proceeds via a Michael addition of one nitrogen atom to the vinyl selenone, followed by an intramolecular Sₙ2 reaction where the second nucleophilic group displaces the selenonyl moiety to close the ring.

Synthesis of Pyrrolidines and Lactams: One-pot syntheses of α,α-disubstituted γ-lactams have been achieved from vinyl selenones and N-phenyl substituted amides via a Michael addition/intramolecular N-alkylation cascade. nih.gov Similarly, [3+2] annulation reactions, which are widely used for synthesizing five-membered heterocycles, can be applied to substrates like vinyl selenones. chim.itresearchgate.net

Table 2: Heterocycle Synthesis using Vinyl Selenone Analogs

| Nucleophile | Heterocyclic Product | Reaction Type | Reference |

|---|---|---|---|

| Chiral 1,2-diamines | Piperazines | Michael Addition / Intramolecular Cyclization | mdpi.com |

| N-phenyl amides | γ-Lactams | Michael Addition / Intramolecular N-alkylation | nih.gov |

This synthetic strategy highlights the utility of the selenonyl group as an excellent leaving group in the final ring-closing step.

Synthesis of Selenated Isoxazoles and Related Compounds

The construction of isoxazole (B147169) rings often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine, or the cycloaddition of nitrile oxides. Synthesizing a selenated isoxazole from this compound would require introducing a nitrogen and an oxygen atom in the correct arrangement for cyclization.

A relevant analogous reaction is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with electrophilic selenium reagents like phenylselenyl bromide (PhSeBr) to yield 3,5-disubstituted 4-seleno-isoxazoles. organic-chemistry.org This demonstrates a viable route to incorporate a selenium substituent onto a pre-formed isoxazole precursor.

Another closely related synthesis involves the conversion of 3-(methylselanyl)-3-phenylacrylanilide into an isoselenazole derivative. thieme-connect.de This suggests a plausible, albeit hypothetical, route starting from this compound:

Amidation: Conversion of the methyl ester group to a primary amide (-CONH₂) or a substituted amide.

Cyclization: Treatment with a dehydrating or activating agent (e.g., PCl₅ as used for the acrylanilide) could potentially induce cyclization to form an isoselenazole ring system, which is an isomer of a selenated isoxazole. thieme-connect.de

The regiochemistry of such cyclizations can be complex, as demonstrated in studies on the formation of isoxazoles fused to steroidal frameworks, where the [2,3-d]isoxazole was formed selectively over the [3,2-c]isoxazole regioisomer. nih.gov

Rearrangement Pathways Leading to Functionalized Products

Rearrangement reactions are fundamental processes in organic synthesis that allow for the construction of complex molecular architectures from simpler precursors. For this compound, potential rearrangement pathways could be initiated at several sites within the molecule.

One possibility involves rearrangements following an initial reaction at the selenium center or the double bond. For example, oxidation of β-amidoalkyl phenylselenides to the corresponding selenoxides can lead to the formation of N-acylaziridines, a process that involves a rearrangement-like intramolecular cyclization. adelaide.edu.au

Another potential pathway could be analogous to the cyclopropyl-allyl rearrangement. A reported synthesis of functionalized allyl bromides involves the mesylation of 1-substituted cyclopropanols, followed by a halide displacement that triggers a rearrangement to the allylic system. researchgate.net While not a direct rearrangement of the starting enoate, it highlights pathways available to related structures.

In the absence of specific literature on the rearrangement of this compound, one can surmise potential pathways based on general principles. For instance, under certain catalytic conditions, migration of the double bond from the β,γ-position (relative to the selenium) to the α,β-position could occur, although the starting material is already in the conjugated, generally more stable form. Reactions that create a cationic center adjacent to the selenium atom could also trigger a nih.govresearchgate.net-migration of the methylselanyl group, a known rearrangement for organoselenium compounds.

Mechanistic Investigations of Key Transformations of this compound

The reactivity of this compound is primarily characterized by transformations involving its carbon-carbon double bond, which is activated by both the ester and the methylselanyl groups. Mechanistic investigations into these reactions, often drawing parallels with analogous sulfur-containing compounds, provide insight into the underlying electronic and structural factors governing its chemical behavior. Key transformations typically involve nucleophilic conjugate additions, where the β-carbon is the primary site of attack.

Elucidation of Reaction Pathways and Intermediates

The principal reaction pathway for this compound is the Michael-type conjugate addition. In this reaction, a nucleophile (Nu⁻) attacks the electrophilic β-carbon of the α,β-unsaturated ester system. This initial attack is facilitated by the electron-withdrawing nature of the ester group and the ability of the selenium atom to stabilize the adjacent negative charge.

The generally accepted mechanism proceeds through a two-step sequence:

Nucleophilic Attack: The nucleophile adds to the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized across the α-carbon, the carbonyl carbon, and the carbonyl oxygen.

Protonation: The enolate intermediate is subsequently protonated, typically by a solvent or a mild acid added during workup, to yield the final saturated product.

Reaction Scheme:

Applications of Methyl 3 Methylselanyl Prop 2 Enoate in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block

The reactivity of Methyl 3-(methylselanyl)prop-2-enoate is largely dictated by the interplay of its two primary functional groups: the electron-deficient alkene and the nucleophilic selenium atom. This duality allows it to participate in a wide array of chemical transformations, making it a valuable precursor for highly functionalized organic compounds and a key intermediate in multi-step reaction sequences.

The α,β-unsaturated ester moiety in this compound serves as a Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at the β-position. Furthermore, the carbon-carbon double bond can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct carbocyclic frameworks. researchgate.net The methylselanyl group can be oxidized to a selenoxide, which can then undergo syn-elimination to introduce a new double bond, or be transformed into other functional groups, further enhancing the molecular complexity.

The table below summarizes some of the potential transformations of this compound, highlighting its role as a precursor to a variety of functionalized compounds.

| Reaction Type | Reagent/Catalyst | Resulting Functional Group/Scaffold |

| Michael Addition | Organocuprates, Enolates, Amines | β-Substituted propanoates |

| Diels-Alder Reaction | Dienes | Functionalized cyclohexenes |

| Epoxidation | m-CPBA, H₂O₂ | Epoxides |

| Dihydroxylation | OsO₄, NMO | Diols |

| Selenoxide Elimination | H₂O₂ | α,β-Unsaturated esters (with potential for isomerization) |

In the context of multi-step syntheses, this compound can act as a linchpin, enabling the sequential introduction of different functionalities. For instance, a synthetic strategy could involve an initial Michael addition to the unsaturated system, followed by a chemical modification of the selanyl (B1231334) group. This step-wise approach allows for the controlled construction of complex molecules with a high degree of stereochemical and regiochemical precision. The ability to perform subsequent reactions on different parts of the molecule makes it a valuable intermediate in the synthesis of natural products and other biologically active compounds. mdpi.com

Contributions to the Development of New Synthetic Methodologies

The unique reactivity of this compound also contributes to the development of new and more efficient synthetic methods, particularly in the realms of atom economy and green chemistry, as well as in the design of cascade and domino reactions.

Atom economy is a central principle of green chemistry, aiming to maximize the incorporation of all materials used in a process into the final product. nih.govwikipedia.org Reactions involving this compound, such as conjugate additions and cycloadditions, are inherently atom-economical as they involve the addition of reagents to the substrate without the formation of byproducts. The development of catalytic, enantioselective versions of these reactions further enhances their green credentials by minimizing waste and improving efficiency.

Design and Synthesis of Complex Molecular Architectures (by analogy to uses of related compounds)

By analogy to other organoselenium compounds and α,β-unsaturated esters, this compound is expected to be a valuable tool in the design and synthesis of complex molecular architectures. nih.gov Organoselenium compounds have been widely used in the total synthesis of natural products, where the selenium moiety can be used to control stereochemistry and introduce key functional groups. acs.org For instance, the selenoxide elimination is a mild and efficient method for creating carbon-carbon double bonds, a common feature in many natural products.

The α,β-unsaturated ester functionality is also a ubiquitous structural motif in biologically active molecules and serves as a versatile intermediate in their synthesis. banglajol.infoorganic-chemistry.org The combination of these two powerful functional groups in a single molecule suggests that this compound could be employed in the synthesis of a wide range of complex targets, including polyketides, alkaloids, and other classes of natural products.

The following table provides examples of complex molecular architectures where related organoselenium and α,β-unsaturated ester building blocks have been utilized, suggesting the potential applications of this compound.

| Class of Compound | Key Synthetic Transformation | Role of Related Building Block |

| Macrolides | Selenoxide Elimination | Introduction of endocyclic double bond |

| Prostaglandins | Conjugate Addition | Stereocontrolled introduction of side chains |

| Steroids | Diels-Alder Reaction | Construction of the polycyclic core |

| Alkaloids | Aza-Michael Addition | Formation of nitrogen-containing heterocycles |

Information Deficit: The Enigmatic Case of this compound in Scientific Literature

Despite a comprehensive search of publicly available scientific databases and chemical repositories, detailed information regarding the chemical compound "this compound" remains elusive. This notable absence from the scientific record precludes the generation of a detailed article on its applications in advanced organic synthesis and materials science as requested.

Extensive queries for the synthesis, chemical properties, reactivity, and potential applications of this compound have failed to yield any specific data for this particular molecule. The search results consistently returned information on related, but structurally distinct, prop-2-enoate derivatives. This suggests that this compound may be a novel compound that has not yet been synthesized or characterized in published scientific literature. Alternatively, it may be an exceptionally rare or specialized chemical with very limited documentation.

The initial research strategy aimed to gather foundational data on the compound's structure and properties, followed by an in-depth investigation into its synthesis, chemical reactions, and its potential role as a precursor in materials science, particularly concerning polymer monomers. However, the foundational step of identifying the compound in existing literature could not be completed.

Without any verifiable data on this compound, it is impossible to provide a scientifically accurate and informative article that adheres to the requested outline. The creation of such an article would require speculation, which would contravene the principles of scientific accuracy and factual reporting.

Further research into this compound would likely require direct chemical synthesis and analysis in a laboratory setting to determine its properties and potential applications. Until such research is conducted and published, the scientific community's knowledge of this compound remains limited.

Spectroscopic and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering insights into the connectivity of atoms and their spatial relationships. For "Methyl 3-(methylselanyl)prop-2-enoate," a comprehensive analysis involves the use of ¹H, ¹³C, and ⁷⁷Se NMR.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of "this compound" is expected to show distinct signals for the methyl groups and the vinylic protons.

The stereochemistry of the double bond (E or Z configuration) is a critical aspect that can be determined from the coupling constant (J-value) between the two vinylic protons. A larger coupling constant (typically in the range of 12-18 Hz) is indicative of a trans (E) arrangement, while a smaller coupling constant (typically 7-12 Hz) suggests a cis (Z) configuration.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Se-CH₃ | ~2.2 | Singlet | - |

| O-CH₃ | ~3.7 | Singlet | - |

| Cα-H | ~5.8 - 6.2 | Doublet | ~10-16 |

| Cβ-H | ~7.5 - 8.0 | Doublet | ~10-16 |

Note: The exact chemical shifts can vary depending on the solvent and the stereoisomer.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a detailed map of the carbon skeleton. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms. The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Se-CH₃ | ~5 - 15 |

| O-CH₃ | ~50 - 55 |

| Cα | ~120 - 130 |

| Cβ | ~140 - 150 |

| C=O | ~165 - 175 |

Note: These are approximate ranges and can be influenced by the solvent and stereochemistry.

⁷⁷Se NMR is a powerful, though less common, technique that directly probes the selenium atom. With a very wide chemical shift range of over 6000 ppm, ⁷⁷Se NMR is highly sensitive to the electronic environment and oxidation state of selenium. This makes it an invaluable tool for characterizing organoselenium compounds. The chemical shift of the selenium atom in "this compound" would provide a "fingerprint" for this specific chemical state. The expected chemical shift would be in the range typical for selenoethers.

Expected ⁷⁷Se NMR Data:

| Selenium Environment | Expected Chemical Shift (δ, ppm) |

| R-Se-CH₃ | ~150 - 250 (relative to (CH₃)₂Se) |

Note: The chemical shift is highly dependent on the reference standard used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For "this compound," the key functional groups are the carbon-carbon double bond (C=C), the carbonyl group (C=O) of the ester, and the carbon-oxygen single bonds (C-O).

The IR spectrum of an acrylate (B77674) ester is typically characterized by a strong absorption band for the C=O stretch. The C=C stretching vibration will also be present, though it may be weaker in intensity. The C-O single bond stretches will appear in the fingerprint region of the spectrum.

Characteristic IR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1710 - 1740 | Strong |

| C=C (Alkene) | Stretch | 1620 - 1680 | Medium to Weak |

| C-O (Ester) | Stretch | 1100 - 1300 | Strong |

| =C-H | Bend | 960 - 990 (for E-isomer) | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This is particularly important for confirming the identity of a newly synthesized compound. The presence of selenium is readily identified by its characteristic isotopic pattern, as selenium has several naturally occurring isotopes.

The exact mass of "this compound" (C₅H₈O₂Se) can be calculated based on the masses of its most abundant isotopes. This calculated mass can then be compared to the experimentally determined mass from HRMS to confirm the molecular formula.

Expected HRMS Data:

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ (for ⁸⁰Se) | 179.9692 |

| [M+H]⁺ (for ⁸⁰Se) | 180.9770 |

| [M+Na]⁺ (for ⁸⁰Se) | 202.9591 |

Note: The observed spectrum will show a characteristic isotopic pattern corresponding to the natural abundance of selenium isotopes.

Fragmentation Pattern Analysis

Upon electron ionization, the molecular ion (M+) would be formed. A key diagnostic feature in the mass spectrum would be the characteristic isotopic pattern of selenium. Naturally occurring selenium is a mixture of six stable isotopes, with the most abundant being ⁸⁰Se (49.8%) and ⁷⁸Se (23.5%), leading to a distinctive cluster of peaks for any selenium-containing fragment, which unambiguously confirms the presence of selenium in the ion wordpress.com.

The primary fragmentation pathways would likely involve:

α-cleavage relative to the carbonyl group: This is a common fragmentation for esters and would result in the loss of the methoxy group (-OCH₃) to form a stable acylium ion [M - 31]⁺ libretexts.org.

Cleavage of the Carbon-Selenium bond: The C-Se bond can cleave to generate fragments corresponding to the loss of the methylselanyl radical (•SeCH₃) or the methyl radical (•CH₃) from the selenoether moiety.

Cleavage at the Vinyl-Selenium bond: Scission of the C=C-Se bond could lead to fragments such as [CH₃Se]⁺.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Origin | Significance |

| [M]⁺ | Molecular Ion | Confirms molecular weight; exhibits characteristic selenium isotopic pattern. |

| [M - OCH₃]⁺ | Loss of a methoxy radical from the ester | Common fragmentation for methyl esters, leading to a stable acylium ion libretexts.org. |

| [M - SeCH₃]⁺ | Loss of a methylselanyl radical | Indicates cleavage of the C-Se bond. |

| [C₄H₅O₂]⁺ (Fragment from loss of •SeCH₃) | Cleavage of the vinyl-selenium bond | Helps to identify the acrylate portion of the molecule. |

| [CH₃Se]⁺ | Cleavage of the vinyl-selenium bond | Confirms the methylselanyl group; shows a clear selenium isotopic pattern. |

X-ray Crystallography for Solid-State Structural Determination (if suitable derivatives are available)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions rsc.org. While a crystal structure for this compound itself has not been reported in the reviewed literature, analysis of suitable derivatives offers valuable insights into the expected solid-state conformation of this class of compounds.

For example, the crystal structure of a related enoate, Methyl 3-aminobut-2-enoate, demonstrates that the core non-hydrogen atoms of the molecule are nearly planar. This planarity is a common feature of conjugated systems. The structure also reveals details of intra- and intermolecular hydrogen bonding researchgate.net. In the case of this compound, a crystal structure would be expected to show a largely planar C=C-C=O backbone. Key structural parameters of interest would be the C-Se bond length and the C-Se-C bond angle, as well as any significant intermolecular interactions, such as C-H···O or potential weak interactions involving the selenium atom.

The use of selenium atoms in crystallography is also a powerful tool for solving the phase problem in the structure determination of large biomolecules, a technique known as multi-wavelength anomalous dispersion (MAD), although this application is distinct from determining the structure of the small molecule itself organicchemistrydata.orghuji.ac.il.

Spectroscopic Methods for Stereochemical Assignment

The double bond in this compound can exist as either the E (trans) or Z (cis) isomer. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the stereochemistry of such alkenes wordpress.comnih.gov.

The most diagnostic feature in the ¹H NMR spectrum is the coupling constant (J-value) between the two vinylic protons. The magnitude of this coupling is dependent on the dihedral angle between the protons.

For the E (trans) isomer , the vinylic protons are anti-periplanar, resulting in a large coupling constant, typically in the range of 12–18 Hz. For similar (2E)-3-phenylprop-2-enoate systems, coupling constants of approximately 15.9 Hz are observed, which is characteristic of a trans configuration rsc.org.

For the Z (cis) isomer , the vinylic protons are syn-periplanar, leading to a smaller coupling constant, typically in the range of 6–12 Hz.

Another powerful NMR technique for stereochemical assignment is the Nuclear Overhauser Effect (NOE). An NOE is observed between protons that are close in space, regardless of whether they are bonded to each other. For the Z isomer of this compound, an NOE would be expected between the vinylic protons, whereas for the E isomer, an NOE would be observed between the vinylic proton at C2 and the methyl protons of the methylselanyl group at C3, confirming their spatial proximity wordpress.com.

Table 2: Expected ¹H NMR Parameters for Stereochemical Assignment

| Isomer | Vinylic Protons | Expected ³JHH Coupling Constant | Expected Key NOE Correlation |

| E | Trans to each other | ~12-18 Hz rsc.org | Between the C2-H and the Se-CH₃ protons. |

| Z | Cis to each other | ~6-12 Hz | Between the C2-H and C3-H protons. |

Advanced Spectroscopic Techniques

Beyond standard ¹H and ¹³C NMR, advanced spectroscopic techniques provide deeper structural insights. For organoselenium compounds, ⁷⁷Se NMR spectroscopy is a particularly powerful and informative tool researchgate.net. The ⁷⁷Se isotope has a nuclear spin of ½ and a natural abundance of 7.63%, making it amenable to NMR analysis huji.ac.il.

A key advantage of ⁷⁷Se NMR is its extremely wide chemical shift range, which spans over 3000 ppm. This broad range makes the ⁷⁷Se chemical shift highly sensitive to the electronic environment, oxidation state, and coordination of the selenium atom researchgate.net. For this compound, the selenium atom is in a selenide (B1212193) (selenoether) functional group. The chemical shift for vinyl selenides typically appears in a distinct region of the ⁷⁷Se NMR spectrum organicchemistrydata.org. The precise chemical shift would provide valuable electronic information about the C(sp²)-Se bond and the influence of the conjugated ester system.

Furthermore, scalar couplings (J-couplings) between ⁷⁷Se and adjacent nuclei like ¹H and ¹³C can be observed. While direct observation on the ⁷⁷Se spectrum can be challenging due to low sensitivity, these couplings are more commonly seen as "satellite" peaks in the ¹H or ¹³C spectra huji.ac.il. The magnitude of these couplings (e.g., ¹JSe-C, ²JSe-H) provides crucial information about the connectivity around the selenium atom.

Advanced Theoretical and Computational Investigations of Methyl 3 Methylselanyl Prop 2 Enoate

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and structural properties of molecules. For Methyl 3-(methylselanyl)prop-2-enoate, methods such as Density Functional Theory (DFT) and ab initio calculations would provide profound insights into its behavior at a molecular level.

Electronic Structure Analysis and Bonding Characteristics

A detailed analysis of the electronic structure of this compound would reveal the distribution of electrons and the nature of the chemical bonds. Key insights would be gained from the examination of molecular orbitals, Mulliken and Natural Bond Orbital (NBO) population analyses, and the electron density distribution.

The presence of the selenium atom, with its diffuse valence orbitals, is expected to significantly influence the electronic properties of the conjugated system. The lone pairs on the selenium atom are likely to participate in p-π conjugation with the acrylate (B77674) moiety, leading to a delocalized electron system. This delocalization would be evident in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are anticipated to be spread across the Se-C=C-C=O framework. The energy gap between the HOMO and LUMO would be a critical parameter in predicting the molecule's reactivity and its potential behavior in photochemical processes.

NBO analysis would further quantify the nature of the bonding. The C-Se bond is expected to exhibit a significant degree of covalent character with some polar contribution due to the difference in electronegativity between carbon and selenium. The analysis would also likely reveal hyperconjugative interactions between the selenium lone pairs and the π* orbitals of the adjacent double bond, contributing to the stability of certain conformations.

Table 1: Predicted NBO Analysis Data for this compound

| Bond/Interaction | Predicted Occupancy | Predicted Energy (kcal/mol) |

|---|---|---|

| σ(C-Se) | ~1.98 e | - |

| σ(C=C) | ~1.99 e | - |

| π(C=C) | ~1.97 e | - |

| π(C=O) | ~1.98 e | - |

| LP(1) Se -> π*(C=C) | ~0.05 e | ~5-10 |

Conformational Analysis and Energy Landscapes

The rotational barriers around the single bonds in this compound would define its conformational landscape. The key dihedral angles to consider would be around the C-Se and C-C single bonds. Computational scans of these dihedral angles would reveal the low-energy conformers and the transition states connecting them.

It is anticipated that the most stable conformer would be planar or near-planar to maximize the p-π conjugation. Rotations around the C-Se bond would likely have a lower energy barrier compared to rotations around the C-C single bond within the acrylate system, due to the disruption of the conjugated system in the latter. The relative energies of different conformers would be determined by a balance of electronic effects (conjugation) and steric hindrance between the methyl groups and the acrylate backbone. A potential energy surface map would illustrate these relationships, showing the energy wells of stable conformers and the saddle points of transition states between them.

Table 2: Predicted Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-Se-C) | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| s-trans (planar) | 180° | 0.0 (most stable) |

| s-cis (planar) | 0° | ~2-5 |

| gauche | ~60° | ~3-7 |

Spectroscopic Property Prediction (e.g., NMR chemical shifts)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structure verification. For this compound, the prediction of 1H, 13C, and 77Se NMR chemical shifts would be of particular interest.

The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the protons and carbons of the double bond are expected to show chemical shifts indicative of their position within a conjugated system. The chemical shift of the 77Se nucleus would be particularly informative, as it is highly sensitive to the oxidation state and bonding environment of the selenium atom. The predicted values would serve as a benchmark for experimental characterization.

Table 3: Predicted NMR Chemical Shifts (ppm) for this compound (relative to TMS for 1H and 13C, and (CH3)2Se for 77Se)

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| 1H (vinyl) | 5.5 - 7.5 |

| 1H (methyl ester) | ~3.7 |

| 1H (methylselanyl) | ~2.2 |

| 13C (carbonyl) | ~165 |

| 13C (vinyl) | 120 - 140 |

| 13C (methyl ester) | ~51 |

| 13C (methylselanyl) | ~10 |

| 77Se | 150 - 250 |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of intermediates and transition states, and the calculation of reaction energetics.

Transition State Characterization

For reactions involving this compound, such as electrophilic or nucleophilic additions to the double bond, or reactions at the selenium center, transition state theory combined with quantum chemical calculations would be used to locate and characterize the transition states.

A transition state is a first-order saddle point on the potential energy surface. Its structure would be optimized, and a frequency calculation would confirm its identity by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. For example, in an electrophilic addition to the double bond, the transition state would likely involve the formation of a three-membered ring-like structure with the incoming electrophile. The geometry of this transition state, including bond lengths and angles, would provide crucial information about the reaction mechanism.

Reaction Energetics and Selectivity Predictions

The activation energy is a key determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, the selectivity of a reaction can be predicted. For instance, in the case of addition reactions, calculations could predict whether the reaction is more likely to occur at the α- or β-carbon of the acrylate system (regioselectivity) and from which face of the molecule the reagent will approach (stereoselectivity). These predictions are invaluable for understanding and optimizing chemical reactions involving this compound.

Table 4: Hypothetical Reaction Energetics for Electrophilic Addition to this compound

| Reaction Pathway | Predicted Activation Energy (kcal/mol) | Predicted Reaction Energy (kcal/mol) |

|---|---|---|

| Addition to α-carbon | ~20-25 | -10 |

| Addition to β-carbon | ~15-20 | -15 |

Molecular Dynamics Simulations for Dynamic Behavior (by analogy to related studies)

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of molecules, providing insights into their conformational flexibility, solvent interactions, and stability over time. For a molecule like this compound, MD simulations, analogous to those performed on other selenium-containing compounds and bioactive molecules, would be crucial for understanding its behavior in a biological or reaction environment. nih.govnih.gov

In silico studies of other selenocompounds have successfully used MD simulations to validate the stability of ligand-protein complexes. nih.gov For instance, simulations are often run for extended periods (e.g., 100 nanoseconds) to analyze key metrics that describe the system's stability and dynamics. nih.gov By analogy, an MD simulation of this compound, perhaps docked into an enzyme's active site, would be expected to yield data on its structural integrity and flexibility.

Key parameters typically analyzed in such simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests the molecule has reached equilibrium and is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues or atoms around their average position. This can highlight which parts of the molecule are more flexible or rigid. For this compound, one would expect higher fluctuations in the methyl and ester groups compared to the more constrained backbone.

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to the solvent, providing insights into its interaction with its environment. nih.gov

Hydrogen Bonds: Analysis of hydrogen bond formation and breakage, both intramolecularly and with surrounding solvent or receptor molecules, is critical for understanding interaction stability.